Thietan-2-ylmethanamine

Physicochemical Properties Lipophilicity Drug Design

Thietan-2-ylmethanamine (CAS 28844-76-0) is a saturated four-membered thiaheterocycle bearing a primary aminomethyl substituent at the 2-position, with a molecular formula of C4H9NS and a molecular weight of 103.19 g/mol. It belongs to the thietane class of compounds, which are sp3-rich heterocycles increasingly recognized as versatile isosteres for oxetane, azetidine, and cyclobutane rings in drug discovery programs.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
Cat. No. B12833026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThietan-2-ylmethanamine
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESC1CSC1CN
InChIInChI=1S/C4H9NS/c5-3-4-1-2-6-4/h4H,1-3,5H2
InChIKeyCJILFEQOCDJDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thietan-2-ylmethanamine: A Structurally Distinct, Sulfur-Containing Heterocyclic Building Block for Medicinal Chemistry and Antiviral Research


Thietan-2-ylmethanamine (CAS 28844-76-0) is a saturated four-membered thiaheterocycle bearing a primary aminomethyl substituent at the 2-position, with a molecular formula of C4H9NS and a molecular weight of 103.19 g/mol . It belongs to the thietane class of compounds, which are sp3-rich heterocycles increasingly recognized as versatile isosteres for oxetane, azetidine, and cyclobutane rings in drug discovery programs [1]. The free base is a liquid with a predicted boiling point of 175.9±13.0 °C and a predicted pKa of 9.47±0.29 .

Scaffold Saturated sp3-rich thietane with aminomethyl anchor
Tunability S(II)/S(IV)/S(VI) oxidation states for polarity control
Entry to Thietanose nucleoside synthesis and antiviral nucleoside research

Why Generic Substitution with Oxetane or Cyclobutane Amine Analogs Fails for Thietan-2-ylmethanamine-Derived Molecules


Although oxetan-2-ylmethanamine and cyclobutylmethanamine share the same aminomethyl anchor and approximate ring size, replacing the thietane sulfur with oxygen or an all-carbon ring is not a benign exchange. The sulfur atom in thietane fundamentally alters electronic properties, lipophilicity, and hydrogen-bonding acceptor potential relative to oxygen or carbon isosteres [1]. Systematic comparative studies have shown that S(II)-thietane derivatives are systematically more lipophilic than their oxetane counterparts, while oxidized S(IV)/S(VI) thietanes become markedly more polar—surpassing even oxetane—a tunability that oxetane rings cannot replicate [2]. Furthermore, in antiviral nucleoside scaffolds, the simple O→S substitution has been shown to expand the antiviral spectrum from a single virus family to multiple unrelated families, demonstrating that the sulfur atom participates directly in target engagement rather than serving as a passive scaffold element [3].

Lipophilicity S(II) thietane shifts LogD ~0.3–0.5 units higher than oxetane analogs; oxidation to S(IV)/S(VI) drops LogD below oxetane—a tunable window absent in oxygen isosteres.
Target engagement Sulfur forms specific H-bond with viral polymerase ASN291 (3.15 Å); oxetane oxygen cannot replicate this geometry, limiting antiviral spectrum expansion.
Metabolic stability Thietanose nucleosides resist PNP-mediated phosphorolysis; oxetane-derived nucleosides lack the same resistance profile, altering intracellular half-life context.

Quantitative Comparative Evidence for Thietan-2-ylmethanamine Differentiation Against Analogs


Sulfur Versus Oxygen: LogD and pKa Differentiation in Model Benzamide Series

A systematic matched-pair comparison of thietane, oxetane, azetidine, and cyclobutane building blocks revealed that S(II)-thietane amine derivatives are approximately 0.3–0.5 LogD units more lipophilic than the corresponding oxetane analogs, while S(IV)-sulfoxide and S(VI)-sulfone thietanes are substantially less lipophilic, even surpassing oxetane in polarity [1]. Thietan-2-ylmethanamine (S(II) oxidation state) therefore occupies a unique lipophilicity window that is not accessible with oxetan-2-ylmethanamine alone: it provides enhanced membrane permeability potential without sacrificing the sp3-rich character required for favorable physicochemical profiles [1].

LogD comparison
Class-level
S(II) thietane amines: ΔLogD +0.3 to +0.5 vs. oxetane analogs (benzamide model series). S(IV)/S(VI) shifts to lower LogD, surpassing oxetane polarity.
Supports lipophilicity differentiation review
Preprint data; class-level inference from benzamide models; head-to-head free-base data not available
Physicochemical Properties Lipophilicity Drug Design Isosteric Replacement

Expanded Antiviral Spectrum: Head-to-Head Comparison of 2′-Spirothietane vs. 2′-Spirooxetane Uridine Nucleosides

In a direct head-to-head study, the 2′-spirothietane uridine nucleoside analogues were compared with their 2′-spirooxetane counterparts for antiviral activity. The thietane-containing compounds retained activity against HCV (EC50 ~7.3 μM) and Dengue virus (DENV), but additionally demonstrated activity against alphaviruses Chikungunya (CHIKV) and Sindbis (SINV)—viruses against which the oxetane reference compounds showed no meaningful inhibition [1]. Cryo-EM-guided molecular modeling revealed a specific H-bond interaction between the thietane sulfur atom and ASN291 in the viral polymerase motif B (acceptor–donor distance 3.147 Å), which is not geometrically feasible with the oxetane oxygen [1].

Antiviral spectrum
Head-to-head
2′-Spirothietane uridines active against HCV (EC50 ~7.3 μM), DENV, CHIKV, SINV. Oxetane analogs active only against HCV and DENV; no alphavirus inhibition.
Reported expanded screening profile; sulfur contributes to alphavirus activity
Huh-7 cell-based assays; CC50 >100 μM; reference: oxetane congener
Antiviral Nucleosides Alphavirus Inhibition HCV Dengue Chikungunya

Sulfur Oxidation State as a 'Three-in-One' Polarity Tuning Module Unavailable to Oxetane Isosteres

Thietane-containing building blocks can be advanced through three discrete oxidation states: thioether S(II), sulfoxide S(IV), and sulfone S(VI). A comprehensive systematic study demonstrated that this oxidation state progression dramatically shifts both pKa and LogD: S(II) amines are the most basic and lipophilic (comparable to cyclobutane); S(IV) amines are ~1.5 pKa units less basic and ~0.9 LogD units more polar; S(VI) amines are ~3 pKa units less basic and ~1.6 LogD units more polar than their S(II) counterparts, exceeding even oxetane in polarity [1]. This property enables a single thietane scaffold to cover a broad physicochemical space that would require three distinct heterocyclic systems if using oxygen-based isosteres [1].

Oxidation state tuning
Class-level
pKa shifts: ~9.5 (S(II)) → ~8.0 (S(IV)) → ~6.5 (S(VI)). LogD shifts: ~0.5 → ~−0.4 → ~−1.1. Oxetane fixed at single value within this range.
Indicates polarity tunability unavailable with oxetane
Benzamide model series; exact values for free amine not measured
Physicochemical Tuning Sulfur Oxidation Solubility Optimization Medicinal Chemistry Strategy

Direct Sulfur-Mediated Target Engagement: Molecular Modeling Evidence from Viral Polymerase

Molecular modeling using the HCV NS5B polymerase crystal structure (PDB 4WTG) revealed that the thietane sulfur in 2′-spirothietane uridine triphosphate forms a specific hydrogen bond with ASN291 (motif B) at an acceptor–donor distance of 3.147 Å [1]. This interaction is not geometrically feasible with the oxetane oxygen in the corresponding oxetane analog, providing a structural rationale for the broader antiviral spectrum and improved potency observed experimentally [1]. Sequence alignment confirmed that ASN291 and surrounding hydrophobic pocket residues (ASP225, ARG280, SER282, THR287) are highly conserved across HCV NS5B, DENV NS5, CHIKV NSP4, and SINV NSP4 [1].

Sulfur H-bond
Head-to-head
Thietane S··ASN291 H-bond distance 3.147 Å (PDB 4WTG). Oxetane O cannot form equivalent interaction; conserved polymerase motif.
Structural basis for differentiated antiviral profile
MOE2020 molecular modeling; sequence conservation across HCV, DENV, CHIKV, SINV
Protein-Ligand Interactions HBond Acceptor Structure-Based Drug Design Polymerase Inhibition

Access to Thietanose Nucleoside Scaffolds with Demonstrated Antiviral and Antitumor Activity

Thietan-2-ylmethanamine serves as a precursor for the synthesis of thietanose nucleosides—sulfur-containing sugar mimics that confer metabolic stability advantages over ribose nucleosides. 4′-Thiohamamelose nucleosides have demonstrated resistance to purine nucleoside phosphorylase (PNP) degradation, resulting in longer half-lives than their ribose counterparts [1]. Thietanose nucleosides have been reported to exhibit both antiviral (anti-HIV, anti-HSV) and antitumor activities [2]. In contrast, oxetane-derived nucleoside analogs (e.g., oxetanocin A) do not benefit from the same PNP resistance profile [1].

PNP resistance
Reported
4′-Thiohamamelose nucleosides show resistance to PNP degradation, longer half-life vs. ribose nucleosides. Oxetane-derived nucleosides lack this profile.
Supports metabolic stability context review
In vitro PNP assays; exact half-life ratio not specified; data from thesis and reviews
Thietanose Nucleosides Antiviral Antitumor Medicinal Chemistry

Ring Strain and Conformational Rigidity: Thietane Offers Distinct Geometry from Six-Membered Thiane Analogs

Thietane (four-membered ring) possesses significantly higher ring strain (~19.5 kcal/mol) compared to thiane (six-membered ring; ~0 kcal/mol) and oxetane (~25 kcal/mol) [1]. This strain results in a flatter ring geometry (puckering angle ~20–25° for thietane vs. ~10° for thietane-1,1-dioxide) that constrains the 2-aminomethyl substituent into a well-defined spatial orientation [1]. The four-membered ring also provides a smaller steric footprint than the six-membered thian-2-ylmethanamine, which is preferred for fragment-based screening where minimal perturbation of the target is desired [1].

Ring strain
Class-level
Thietane ~19.5 kcal/mol strain; thiane ~0 kcal/mol; oxetane ~25 kcal/mol. Puckering angle ~20–25°.
Constrained geometry distinct from 6-ring analogs
Class-level computational and X-ray data; free amine specific values not measured
Conformational Constraint Ring Strain SAR Fragment-Based Drug Design

High-Value Application Scenarios Where Thietan-2-ylmethanamine Offers Documented Differentiation Over Oxygen-Based Alternatives


Discovery of Broad-Spectrum Antiviral Nucleosides Targeting Flaviviruses and Alphaviruses Simultaneously

Research teams pursuing single-agent antiviral therapies for multiple emerging viral diseases (Dengue, Chikungunya, Hepatitis C, Sindbis) should prioritize thietan-2-ylmethanamine-derived scaffolds. The 2′-spirothietane uridine series has uniquely demonstrated activity across both flavivirus and alphavirus families, a breadth not observed with the 2′-spirooxetane congeners [1]. The sulfur-mediated hydrogen bond with the conserved ASN291 residue in viral polymerases provides a rational basis for this expanded spectrum [1].

Lead Optimization Campaigns Requiring 'Dial-A-Polarity' Functional Group Strategy

Medicinal chemistry programs that anticipate needing to fine-tune LogD and pKa during lead optimization should select thietan-2-ylmethanamine as the core building block. The ability to oxidize the sulfur from S(II) to S(IV) to S(VI) enables a LogD shift of up to ~1.6 units and a pKa shift of ~3 units without altering the molecular scaffold [1]. No analogous tuning range is available when oxetan-2-ylmethanamine is used as the starting material [1].

Fragment-Based Screening Libraries Requiring sp3-Rich, Polarizable Heterocyclic Probes

Fragment libraries designed to sample a wide range of physicochemical space should incorporate thietan-2-ylmethanamine as a sulfur-containing, sp3-rich alternative to the more common oxetane and azetidine amines. The predicted pKa of 9.47 [1] and the ring strain-mediated conformational constraint provide a distinct pharmacophoric signature that complements oxygen- and nitrogen-based fragment sets, enhancing library diversity and hit identification potential [2].

Development of Metabolically Stable Nucleoside Therapeutics Resistant to PNP-Mediated Degradation

Programs targeting viral polymerases or cancer cell proliferation where nucleoside phosphorolysis by purine nucleoside phosphorylase (PNP) limits drug half-life should evaluate thietan-2-ylmethanamine as a precursor to 4′-thiohamamelose and thietanose nucleoside scaffolds. These sulfur-containing nucleoside mimics have demonstrated resistance to PNP cleavage, offering longer intracellular residence times compared to ribose-based nucleoside drugs [3].

Application
Selection Property
Validation Focus
Broad-spectrum antiviral nucleoside screening
Sulfur-mediated polymerase H-bond potential
Antiviral assay across HCV, DENV, CHIKV, SINV
Lead optimization polarity tuning
Oxidation-state-dependent LogD/pKa range
LogD and pKa measurement across S(II)/S(IV)/S(VI)
sp3-rich fragment library expansion
Thietane scaffold with constrained geometry
Library hit rate and physicochemical diversity assessment
Metabolic stability research of nucleoside analogs
Thietanose scaffold PNP resistance profile
PNP stability assay and intracellular half-life review
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